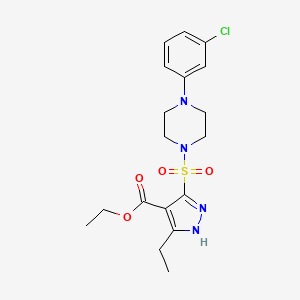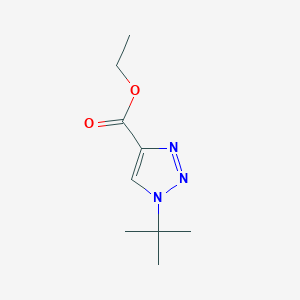![molecular formula C18H19ClF3N3O2 B2549329 5-氯-N-[2-(二甲氨基)乙基]-2-氧代-1-[3-(三氟甲基)苄基]-1,2-二氢-3-吡啶甲酰胺 CAS No. 338977-54-1](/img/structure/B2549329.png)
5-氯-N-[2-(二甲氨基)乙基]-2-氧代-1-[3-(三氟甲基)苄基]-1,2-二氢-3-吡啶甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a chemical entity that appears to be related to a class of compounds that are characterized by the presence of a pyridine ring, a chloro substituent, and various functional groups that may influence its physical, chemical, and biological properties. While the specific compound is not directly discussed in the provided papers, we can infer some general aspects of its chemistry from related compounds.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the pyridine ring, followed by the introduction of various substituents through functional group transformations. For instance, the preparation of TKS159, a compound with a similar pyridine structure, involves the use of specific reagents and conditions to introduce the amino, chloro, and methoxy groups, as well as the pyrrolidinyl moiety . The synthesis of the compound would likely follow a similar pathway, with careful consideration of the order of reactions to avoid unwanted side reactions or decomposition of sensitive functional groups.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques such as X-ray powder diffractometry, as demonstrated for TKS159 . This technique can reveal the arrangement of atoms within the crystal lattice and identify polymorphic forms. The presence of a trifluoromethyl group in the compound of interest suggests that it would have a significant impact on the molecule's electron distribution and potentially its crystal packing due to the strong electron-withdrawing effect of fluorine atoms.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the functional groups present. For example, the interaction of chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) with thiosemicarbazone derivatives indicates that the chloro and dimethylamino groups can participate in complex formation with metals . This suggests that the compound may also exhibit the ability to form complexes with metal ions, which could be relevant in catalysis or material science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be diverse. For TKS159, thermal analysis revealed different thermal behaviors for its polymorphs, with characteristic endo- and exothermic peaks indicating phase transitions and melting points . Infrared spectroscopy and NMR spectroscopy provide information on the functional groups' vibrations and chemical environment, respectively. The compound would likely exhibit unique thermal properties and spectroscopic signatures due to its distinct combination of functional groups.
科学研究应用
抗菌活性
研究已发现与“5-氯-N-[2-(二甲氨基)乙基]-2-氧代-1-[3-(三氟甲基)苄基]-1,2-二氢-3-吡啶甲酰胺”在结构上相关的化合物,这些化合物已被合成并对其抗菌性能进行了评估。例如,已制备基于 4,5,6,7-四氢苯并噻吩部分的衍生物,并显示出有希望的抗菌活性 (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010)。此外,已合成并测试了新的吡啶噻吩嘧啶和吡啶噻吩三嗪的抗菌效果,突出了这些化合物在对抗微生物感染方面的潜力 (Abdel-rahman, Bakhite, & Al-Taifi, 2002)。
CB1 受体的变构调节
一项研究重点关注了吲哚-2-甲酰胺的化学功能的优化,以变构调节大麻素受体 1 (CB1)。它确定了变构调节的关键结构要求,表明对结合亲和力和协同性的显着影响。这项研究强调了结构相关化合物在调节 CB1 受体活性方面的治疗潜力 (Khurana et al., 2014)。
抗炎和镇痛剂
已从维斯那金酮和凯林酮合成了新型衍生物,显示出显着的抗炎和镇痛活性。这些化合物通过抑制环氧合酶并展示镇痛作用,揭示了相关化学实体在开发用于疼痛和炎症管理的新型治疗剂方面的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
抗肿瘤活性
N-[2-(二甲氨基)乙基]-9-氨基吖啶-4-甲酰胺的某些衍生物在第 5 位发生修饰,已证明具有体内抗肿瘤活性。这些发现表明吸电子取代基在增强这些化合物的抗肿瘤功效中的作用,为设计新的抗癌药物提供了见解 (Denny, Atwell, Rewcastle, & Baguley, 1987)。
属性
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O2/c1-24(2)7-6-23-16(26)15-9-14(19)11-25(17(15)27)10-12-4-3-5-13(8-12)18(20,21)22/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVMLRBSUZNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)
![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)
![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)


![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)